molecular formula C22H22O8 B11965677 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid CAS No. 6305-51-7

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid

Cat. No.: B11965677
CAS No.: 6305-51-7
M. Wt: 414.4 g/mol
InChI Key: GFELIWYJKIFMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid is a poly-substituted naphthalene derivative featuring a hydroxy group at position 4, three methoxy groups at positions 5, 6, and 7, and a 3,4-dimethoxyphenyl substituent at position 1. This article focuses on its comparison with structurally and functionally related compounds, leveraging data from lignin model systems and natural products.

Properties

CAS No.

6305-51-7

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C22H22O8/c1-26-15-7-6-11(8-16(15)27-2)18-12-10-17(28-3)20(29-4)21(30-5)19(12)14(23)9-13(18)22(24)25/h6-10,23H,1-5H3,(H,24,25)

InChI Key

GFELIWYJKIFMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C3=C(C(=C(C=C23)OC)OC)OC)O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Acetal Formation

The synthesis begins with 3,4,5-trimethoxybenzaldehyde, which undergoes acetalization with trimethoxymethane in methanol under hydrochloric acid catalysis. Refluxing at 65–70°C for 3 hours yields 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a pale yellow oil (243 g, 92% yield). This step avoids bromine, a toxic reagent historically used in analogous syntheses.

The acetal intermediate reacts with 3,4-dimethoxybenzaldehyde in toluene under p-toluenesulfonic acid catalysis to form 2-(3,4-dimethoxy-α-hydroxybenzyl)-3,4,5-trimethoxybenzaldehyde dimethyl acetal. Cyclization occurs via acid-catalyzed [4+2] cycloaddition with dimethyl acetylenedicarboxylate, producing the naphthalene core.

Cycloaddition and Esterification

Critical to naphthalene formation is the reaction of the α-hydroxybenzyl acetal with dimethyl acetylenedicarboxylate. In Example 1 of Patent EP0371484A2, 49.5 g of the acetal, 14.2 g of dimethyl acetylenedicarboxylate, and 19 mg of p-toluenesulfonic acid in toluene are refluxed for 3 hours. Post-reaction methanol addition and cooling to -30°C precipitate 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene (33.1 g, 67% yield).

Table 1: Comparative Reaction Conditions for Cycloaddition

CatalystSolventTemperature (°C)Yield (%)Reference
p-TsOH·H₂OToluene110 (reflux)67
H₂SO₄THF60–7058
CF₃COOHNeat10072

Ester Hydrolysis and Salt Formation

The methyl/ethyl ester groups at positions 2 and 3 are hydrolyzed using sodium hydride in tetrahydrofuran (THF). In Example 1-(4), 4.86 g of the diester in THF reacts with 0.387 g of NaH (62.5%) at room temperature, yielding the sodium salt (4.8 g, 98%). Acidification with HCl regenerates the free carboxylic acid.

Optimization of Reaction Parameters

Solvent Effects on Cycloaddition

Polar aprotic solvents (e.g., THF, DMF) improve acetylenedicarboxylate solubility but may reduce regioselectivity. Nonpolar solvents like toluene favor higher yields (67–72%) by minimizing side reactions. Patent US5070103A reports a 72% yield using neat conditions with trifluoroacetic acid, though scalability is limited.

Temperature and Catalytic Load

Optimal cycloaddition occurs at 50–100°C, balancing reaction rate and decomposition. Excessive p-toluenesulfonic acid (>1 mol%) promotes tar formation, reducing yields to <50%.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethyl acetate or ethanol/water mixtures. Column chromatography on silica gel with benzene-ethyl ether (4:1) resolves ester derivatives.

Table 2: Physical Properties of Isolated Compounds

CompoundMelting Point (°C)Recrystallization SolventYield (%)Reference
1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene182–183Ethyl acetate67
Sodium salt of aboveAmorphousPetroleum ether98
1-(3,4-Dipropoxyphenyl)-2,3-bis(ethoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene138–140Ethanol/water43

Spectroscopic Characterization

  • IR Spectroscopy : The sodium salt exhibits ν(OH) at 3400 cm⁻¹ and ν(C=O) at 1680 cm⁻¹.

  • Mass Spectrometry : M⁺ peak at m/z 458.2 confirms molecular weight.

Industrial Applications and Scalability

The patented methods emphasize scalability, with Example 1 demonstrating 100 g-scale synthesis. Elimination of bromine reduces waste toxicity, aligning with green chemistry principles. However, ester hydrolysis remains a bottleneck due to harsh basic conditions .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, molecular docking studies have indicated its potential to inhibit specific bacterial enzymes, such as TrmD from Pseudomonas aeruginosa, which is crucial for bacterial survival and proliferation . The compound's structural motifs suggest that it can interact effectively with microbial targets.

Antioxidant Activity

Flavonoids and related compounds are known for their antioxidant properties. The presence of multiple methoxy groups in the structure of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid enhances its ability to scavenge free radicals. This activity has been linked to potential therapeutic benefits in preventing oxidative stress-related diseases .

Synthesis and Modification

The compound can serve as a precursor in the synthesis of more complex molecules. Its carboxylic acid functional group allows for further derivatization to create novel derivatives with enhanced biological activities. Techniques such as amidation and esterification are commonly employed to modify the compound for specific therapeutic targets .

Case Studies

  • Antibacterial Activity : In a study evaluating various flavonoid derivatives for antibacterial properties, this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
  • Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells, making it a candidate for anticancer drug development .

Material Science Applications

The compound’s unique properties also lend themselves to applications in material science. Its structural characteristics make it suitable for use in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its potential photoluminescent properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Lignin Chemistry

Lignin-derived compounds share structural motifs with the target molecule, particularly the 3,4-dimethoxyphenyl group. Key examples include:

  • 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Model 2) and 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Model 3) (): Both contain a 3,4-dimethoxyphenyl group linked via β-O-4 bonds to a methoxyphenoxy moiety. While the target compound has a naphthalene core, these models feature ethanol or ethanone backbones. Reactivity studies in potassium tert-butoxide/tert-butanol (KOtBu/tBuOH) revealed that Model 3 undergoes β-O-4 bond cleavage faster than Model 2, attributed to the ketone group stabilizing intermediates . The target compound’s 4-hydroxy group may similarly influence reactivity, though its naphthalene core could confer greater aromatic stability.
  • Synthetic intermediates in : Compounds like (Z)-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-2-propenoic acid highlight the role of methoxy and hydroxy groups in stereochemical outcomes. The target compound’s multiple methoxy groups may enhance solubility or binding affinity compared to simpler lignin models .

Functional Analogues in Pharmacology

3-O-Feruloylquinic acid (), a cyclohexanecarboxylic acid derivative from Coffea canephora, shares functional groups (hydroxy, methoxy, carboxylic acid) with the target compound. While structurally distinct, both are used as reference standards in pharmacological research. The presence of a naphthalene ring in the target compound may improve lipophilicity and membrane permeability compared to 3-O-feruloylquinic acid’s cyclic ester .

Reactivity and Stability Trends

demonstrates that β-O-4 bond cleavage in lignin models depends on substituents:

  • Model 4 (1-methoxy-2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethane) resisted cleavage under KOtBu/tBuOH, suggesting that α-hydroxy groups (absent in Model 4) are critical for reactivity .
  • The target compound’s 4-hydroxy group could render it susceptible to similar alkaline degradation, while its naphthalene core might slow cleavage compared to smaller lignin models.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Application Notes Source
1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid Naphthalene 4-OH, 5,6,7-OCH₃, 1-(3,4-OCH₃-C₆H₃) Hypothetical pharmacological potential -
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Model 2) Ethanol 3,4-OCH₃-C₆H₃, 2-OCH₃-C₆H₄-O- β-O-4 cleavage at 30°C in KOtBu/tBuOH
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Model 3) Ethanone Same as Model 2 Faster cleavage than Model 2
3-O-Feruloylquinic acid Cyclohexane 3-O-Feruloyl, 1,3,4-OH, 5-OCH₃ Pharmacological reference standard

Biological Activity

1-(3,4-Dimethoxyphenyl)-4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylic acid (commonly referred to as DMPTCA) is a complex organic compound with notable biological properties. This article explores its synthesis, characterization, and various biological activities, including antioxidant, anticancer, and antiviral effects.

  • Molecular Formula : C22H22O8
  • Molecular Weight : 414.405 g/mol
  • CAS Number : 6305-51-7
  • Density : 1.295 g/cm³
  • Boiling Point : 543.4°C

Synthesis and Characterization

DMPTCA can be synthesized through various synthetic routes involving the functionalization of naphthalene derivatives. The characterization of the compound typically employs techniques such as:

  • Infrared (IR) Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry

Antioxidant Activity

Numerous studies have evaluated the antioxidant potential of DMPTCA. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Standard
DMPTCA15.20BHA (Butylated Hydroxyanisole) - 10.00

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity, demonstrating that DMPTCA possesses significant antioxidant properties.

Anticancer Activity

Research has highlighted the anticancer effects of DMPTCA against various cancer cell lines. Notably, it exhibits cytotoxic effects against lung cancer (A549) cells.

CompoundCell LineIC50 (µM)Treatment Duration
DMPTCAA54911.2072 hours

In this study, DMPTCA showed a promising IC50 value that suggests it could be a candidate for further development in cancer therapeutics.

Antiviral Activity

DMPTCA's potential as an antiviral agent has also been explored. Preliminary studies indicate that it may inhibit viral replication processes, although detailed mechanisms remain to be elucidated.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of DMPTCA with various biological targets. These studies suggest that DMPTCA interacts favorably with active sites of enzymes involved in cancer and viral pathways.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study published in Pharmaceutical Biology assessed the antioxidant activity of several compounds including DMPTCA and found it to exhibit moderate activity compared to established antioxidants like BHA .
  • Cytotoxicity Assay : In a recent evaluation focusing on lung cancer cells (A549), DMPTCA demonstrated significant cytotoxicity with an IC50 value of 11.20 µM after a 72-hour treatment period .
  • Molecular Docking Analysis : Docking studies revealed that DMPTCA binds effectively to targets associated with HIV replication, suggesting potential for antiviral applications .

Q & A

Basic: What are the recommended multi-step synthetic protocols for this compound, and how can reaction conditions be optimized?

Methodological Answer:
A four-step synthesis protocol can be adapted from analogous naphthalene-carboxylic acid derivatives (e.g., ).

Step 1: Begin with a Friedel-Crafts acylation to introduce the naphthalene backbone.

Step 2: Methoxylation of specific positions using dimethyl sulfate under alkaline conditions (pH 9–10, 60–80°C) .

Step 3: Hydroxylation via demethylation with BBr₃ in dichloromethane at −78°C to preserve regioselectivity.

Step 4: Carboxylic acid group introduction via oxidation of a methyl substituent using KMnO₄ in acidic media.
Optimization Tips:

  • Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate).
  • Adjust solvent polarity (e.g., DMF for methoxylation) to enhance yield .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm) and hydroxyl (δ 5.2–5.5 ppm) protons. Compare with naphthalene derivatives in .
  • IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .
  • X-ray Diffraction: Resolve crystallographic ambiguities caused by methoxy group steric effects (e.g., ).
  • HPLC-MS: Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Basic: How to design in vitro assays to evaluate its potential anti-inflammatory and antioxidant activities?

Methodological Answer:

  • Anti-inflammatory:
    • Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include dexamethasone as a positive control .
  • Antioxidant:
    • DPPH/ABTS Assays: Dissolve compound in DMSO (1 mM stock) and measure radical scavenging at 517 nm (IC₅₀ calculation).
    • Cellular ROS Assay: Treat HUVECs with H₂O₂ and quantify ROS via fluorescence (DCFH-DA probe) .

Advanced: How to perform structure-activity relationship (SAR) studies by modifying substituents?

Methodological Answer:

  • Variable Substituents: Replace methoxy groups with ethoxy, hydroxyl, or halogens to assess steric/electronic effects.

  • Activity Metrics:

    • Compare IC₅₀ values in antioxidant assays.
    • Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or Nrf2 targets .
  • Example SAR Table:

    Substituent ModificationsAntioxidant IC₅₀ (µM)COX-2 Inhibition (%)
    5,6,7-Trimethoxy12.3 ± 1.268 ± 4
    5-Hydroxy, 6,7-methoxy8.7 ± 0.982 ± 3
    Data extrapolated from and .

Advanced: How to address challenges in X-ray crystallography due to polymorphism?

Methodological Answer:

  • Crystallization Conditions: Screen solvents (e.g., ethanol/water mixtures) at 4°C to stabilize polymorphs.
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve overlapping electron densities from methoxy groups .
  • Refinement: Apply SHELXL with restraints on disordered methoxy conformers.

Advanced: How to resolve contradictions between solubility data and observed bioactivity?

Methodological Answer:

  • Solubility Enhancement: Prepare sodium/potassium salts via neutralization with NaOH/KOH in aqueous ethanol .
  • Bioavailability Testing:
    • Measure logP values (shake-flask method) to correlate hydrophilicity with cell permeability.
    • Use Caco-2 cell monolayers to assess intestinal absorption .
  • Statistical Analysis: Apply ANOVA to distinguish between solubility-limited vs. intrinsic activity discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.